molecular formula C14H17F2NO3 B11766787 Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11766787
M. Wt: 285.29 g/mol
InChI Key: HASJJFMGBQKZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a difluorophenyl group, and an azetidine ring. The presence of these functional groups imparts specific chemical properties and reactivity patterns to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the azetidine intermediate.

    Addition of the Tert-butyl Group: The tert-butyl group is incorporated through an esterification reaction, where tert-butyl alcohol reacts with the carboxylic acid derivative of the azetidine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with aromatic residues in proteins, while the azetidine ring may form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate
  • 7-(Tert-butyl)-3-(2,5-difluorophenyl)-6-(1-methyl-1H-1,2,4-triazol-5-yl)methoxy-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts specific chemical properties and reactivity patterns not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H17F2NO3

Molecular Weight

285.29 g/mol

IUPAC Name

tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)10-6-9(15)4-5-11(10)16/h4-6,19H,7-8H2,1-3H3

InChI Key

HASJJFMGBQKZHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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